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Compound of Interest

Compound Name: N-Boc-C1-PEG3-C3-NH2

Cat. No.: B061155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-C1-PEG3-C3-NH2, a bifunctional
linker critical in the development of Proteolysis Targeting Chimeras (PROTACS). This document
outlines its chemical properties, provides a general experimental protocol for its use in
PROTAC synthesis, and illustrates the fundamental mechanism of PROTAC action.

Core Molecular Data

The fundamental physicochemical properties of N-Boc-C1-PEG3-C3-NH2 are summarized
below. This data is essential for reaction planning, stoichiometric calculations, and analytical
characterization.

Property Value Reference

Molecular Weight 320.42 g/mol [1]

Chemical Formula C15H32N205 [1]

CAS Number 194920-62-2 [1]

Appearance Colorless to light yellow liquid [1]
O=C(0OC(C)

SMILES [1]
(C)C)NCCCOCCOCCOCCCN
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Conceptual Framework: PROTAC-Mediated Protein
Degradation

N-Boc-C1-PEG3-C3-NH2 serves as a polyethylene glycol (PEG)-based linker for the synthesis
of PROTACs. PROTACSs are heterobifunctional molecules that hijack the cell's natural protein
disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of
interest. The diagram below illustrates the general mechanism of action for a PROTAC.
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC
using N-Boc-C1-PEG3-C3-NH2

This section provides a generalized, two-step protocol for the conjugation of an E3 ligase
ligand and a Protein of Interest (POI) ligand using the N-Boc-C1-PEG3-C3-NH2 linker.

Objective: To synthesize a functional PROTAC molecule by sequentially coupling a POI ligand
and an E3 ligase ligand to the N-Boc-C1-PEG3-C3-NH2 linker.

Materials:

* N-Boc-C1-PEG3-C3-NH2
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e POl ligand with a carboxylic acid functional group (POI-COOH)

o E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

o Coupling reagents (e.g., HATU, HOB)

o Tertiary amine base (e.g., DIPEA)

e Anhydrous DMF

e TFA or HCI in dioxane for Boc deprotection

o Standard laboratory glassware and purification equipment (e.g., HPLC)

Workflow Diagram:
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PROTAC Synthesis Workflow

Start: N-Boc-C1-PEG3-C3-NH2

Step 1: Couple POI-COOH
(Amide bond formation)

Intermediate:
Boc-Linker-POI

Step 2: Boc Deprotection
(TFA or HCI)

Intermediate:
NH2-Linker-POI

Step 3: Couple E3-COOH
(Amide bond formation)

Final Product:
E3-Linker-POI (PROTAC)

Analysis and Purification

Purification
(e.g., HPLC)

Characterization
(e.g., MS, NMR)

Click to download full resolution via product page

Caption: Workflow for a two-step PROTAC synthesis.
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Procedure:

Step 1: Coupling of the POI Ligand

Dissolve the POI ligand (1.0 eq) and coupling reagents such as HATU (1.1 eq) and HOBt
(1.1 eq) in anhydrous DMF.

Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

Add a solution of N-Boc-C1-PEG3-C3-NH2 (1.0 eq) in anhydrous DMF to the activated POI
ligand solution.

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate
organic solvent (e.g., ethyl acetate).

Purify the resulting Boc-protected intermediate by flash column chromatography.

Step 2: Boc Deprotection

Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM, or 4M
HCI in dioxane.

Stir the reaction at room temperature for 1-2 hours, monitoring for the removal of the Boc
group by LC-MS.

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the E3 Ligase Ligand

In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq)
in anhydrous DMF.

Add DIPEA (3.0 eq) and stir for 5-10 minutes.
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e Add the deprotected amine-linker-POI intermediate from Step 2 to the activated E3 ligase
ligand solution.

 Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.
e Upon completion, purify the final PROTAC product using reverse-phase HPLC.

o Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to
confirm its identity and purity.

Note: This is a generalized protocol. Reaction conditions, including solvents, coupling reagents,
and reaction times, may need to be optimized for specific POl and E3 ligase ligands. It is
crucial to have robust analytical methods in place for monitoring reaction progress and
characterizing the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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